molecular formula C13H18O4 B15315970 2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid

Cat. No.: B15315970
M. Wt: 238.28 g/mol
InChI Key: ZMEMPYCNMRGFNJ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of Grignard reagents, where 2,4-dimethoxybenzaldehyde reacts with a Grignard reagent such as methylmagnesium bromide, followed by acid hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenylacetic acid
  • 3-(2,4-Dimethoxyphenyl)propanoic acid
  • 2-Cyano-3-(2,4-dimethoxyphenyl)acrylic acid

Uniqueness

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid chain and the dimethoxy substitution on the phenyl ring.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O4/c1-8(2)12(13(14)15)10-6-5-9(16-3)7-11(10)17-4/h5-8,12H,1-4H3,(H,14,15)

InChI Key

ZMEMPYCNMRGFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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